N-{2-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-2,3-dihydro-1,4-benzodioxine-6-sulfonamide
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Overview
Description
The compound is a sulfonamide derivative, which is a common functional group in many pharmaceutical drugs, including antibiotics and diuretics . The presence of a thiazole ring (a type of heterocycle) and a benzodioxine group suggests potential bioactivity .
Molecular Structure Analysis
The compound contains several functional groups including a thiazole ring, a benzodioxine group, and a sulfonamide group. These groups could potentially form hydrogen bonds and other interactions, affecting the compound’s behavior in biological systems .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by its functional groups. For example, the sulfonamide group might undergo hydrolysis under certain conditions .Physical and Chemical Properties Analysis
The physical and chemical properties of the compound would be influenced by its molecular structure. For example, the presence of polar functional groups like sulfonamide could increase its solubility in water .Mechanism of Action
Target of Action
It is known that many compounds with a similar thiazole structure have been found to bind with high affinity to multiple receptors , which can be helpful in developing new useful derivatives .
Mode of Action
Based on the structure, it can be inferred that the compound might interact with its targets through the thiazole ring, a common feature in many bioactive compounds . The thiazole ring is known to interact with biological targets, leading to various effects such as antiviral, anti-inflammatory, and anticancer activities .
Biochemical Pathways
For instance, indole derivatives, which share some structural similarities with F2011-1135, have been found to possess various biological activities, affecting pathways related to antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Pharmacokinetics
Pharmacokinetics characterizes drug disposition in the body by studying the time-course of drug concentrations in biofluids and cell/tissue/organ samples and factors governing its absorption, distribution, metabolism, and excretion (ADME) processes .
Result of Action
Compounds with similar structures have been found to have various effects at the molecular and cellular level, including antiviral, anti-inflammatory, and anticancer activities .
Action Environment
It is known that factors such as ph, temperature, and the presence of other molecules can influence the action of similar compounds .
Safety and Hazards
Future Directions
Biochemical Analysis
Cellular Effects
It is hypothesized that F2011-1135 may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is possible that F2011-1135 exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Properties
IUPAC Name |
N-[2-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19ClN2O4S2/c1-13-19(28-20(23-13)14-2-4-15(21)5-3-14)8-9-22-29(24,25)16-6-7-17-18(12-16)27-11-10-26-17/h2-7,12,22H,8-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RJKMPRFHBCHBTN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=C(C=C2)Cl)CCNS(=O)(=O)C3=CC4=C(C=C3)OCCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19ClN2O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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